molecular formula C24H22F3N3O3S B2515449 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 899755-34-1

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2515449
CAS No.: 899755-34-1
M. Wt: 489.51
InChI Key: KQPSEOQWYDMBNP-UHFFFAOYSA-N
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Description

2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22F3N3O3S and its molecular weight is 489.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Conformation

  • Studies on the crystal structures of related compounds reveal that these molecules often exhibit a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonds, which could influence their biological activity and interaction with biomolecules (S. Subasri et al., 2016) (S. Subasri et al., 2017).

Antifolate and Antitumor Activity

  • The structural motif present in the query compound is conducive to dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway. Compounds with this motif have been synthesized and shown to possess potent dual inhibitory activities against human TS and DHFR, highlighting their potential as antitumor agents (A. Gangjee et al., 2008).

Synthesis and Biological Activities

  • Novel synthesis methods have been developed to create derivatives with promising biological activities. For instance, the synthesis of thiopyrimidine-glucuronide compounds with varied biological activities showcases the versatility of pyrimidine derivatives in drug development (R. Wanare, 2022).

Antimicrobial Activity

  • The synthesis of pyrimidine-triazole derivatives and their evaluation against bacterial and fungal strains have been explored. Such compounds demonstrate significant antimicrobial activity, which could be leveraged for developing new antibacterial and antifungal agents (J.J. Majithiya & B. Bheshdadia, 2022).

Fluorescent Properties and Chemical Analysis

  • The fluorescent properties of sulfanilamide Schiff-base compounds, related to the query chemical structure, have been characterized, offering potential applications in biochemical sensors and molecular probes (Tang Yun-zhi et al., 2010).

MRSA Inhibition

  • N-substituted benzimidazole derivatives, including structures similar to the query compound, have shown significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating their potential as potent antibacterial agents (S. Chaudhari et al., 2020).

Properties

IUPAC Name

2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N3O3S/c1-14(2)10-11-30-22(32)21-20(17-8-3-4-9-18(17)33-21)29-23(30)34-13-19(31)28-16-7-5-6-15(12-16)24(25,26)27/h3-9,12,14H,10-11,13H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPSEOQWYDMBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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